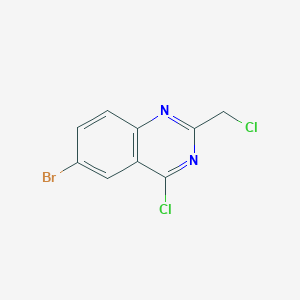

6-Bromo-4-chloro-2-(chloromethyl)quinazoline

CAS No.: 1216816-26-0

Cat. No.: VC5563900

Molecular Formula: C9H5BrCl2N2

Molecular Weight: 291.96

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1216816-26-0 |

|---|---|

| Molecular Formula | C9H5BrCl2N2 |

| Molecular Weight | 291.96 |

| IUPAC Name | 6-bromo-4-chloro-2-(chloromethyl)quinazoline |

| Standard InChI | InChI=1S/C9H5BrCl2N2/c10-5-1-2-7-6(3-5)9(12)14-8(4-11)13-7/h1-3H,4H2 |

| Standard InChI Key | YOIDABABTRGNNO-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1Br)C(=NC(=N2)CCl)Cl |

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s structure consists of a bicyclic quinazoline system with three distinct substituents:

-

Bromine at position 6, enhancing electrophilic reactivity.

-

Chlorine at position 4, contributing to electronic stabilization.

-

Chloromethyl (-CH₂Cl) at position 2, enabling further functionalization .

The SMILES notation (ClCC₁=NC(Cl)=C₂C=CC(Br)=CC₂=N₁) and InChIKey (YOIDABABTRGNNO-UHFFFAOYSA-N) provide unambiguous identifiers for its configuration .

Physicochemical Characteristics

Key properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Low in polar solvents | |

| Stability | Stable at 0–5°C under dry conditions | |

| Purity | ≥97% (commercial grades) |

The chloromethyl group’s lability necessitates careful handling to avoid hydrolysis or unintended substitutions .

Synthesis Methodologies

Pathway via o-Anthranilic Acid Derivatives

A general method involves reacting o-anthranilic acid derivatives with chloroacetonitrile under acidic conditions. For example:

-

Chlorination: o-Anthranilic acid is treated with POCl₃ to form 4-chloro intermediates.

-

Bromination: Electrophilic bromination introduces the bromine substituent at position 6.

-

Chloromethylation: Chloroacetonitrile facilitates the addition of the chloromethyl group at position 2 .

This one-pot protocol achieves yields up to 91% under reflux conditions with triethylamine and trichlorophosphate .

Alternative Routes

Applications in Pharmaceutical Research

Anticancer Agents

6-Bromo-4-chloro-2-(chloromethyl)quinazoline serves as a precursor for 4-anilinoquinazoline derivatives, which exhibit inhibitory activity against tyrosine kinases. Key findings include:

Antibacterial and Antiviral Scaffolds

Functionalization at the chloromethyl position yields compounds with moderate activity against Gram-positive bacteria (MIC: 8–16 µg/mL) and herpes simplex virus (EC₅₀: 2.5 µM) .

Recent Advances and Future Directions

Recent patents (e.g., US20100069383A1) highlight its role in synthesizing kinase inhibitors for inflammatory diseases . Ongoing research focuses on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume